molecular formula C78H52N4 B11752560 1,1-diphenyl-N-[10,18,23-tris(benzhydrylideneamino)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]methanimine

1,1-diphenyl-N-[10,18,23-tris(benzhydrylideneamino)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]methanimine

Cat. No.: B11752560
M. Wt: 1045.3 g/mol
InChI Key: RTSBAKCLNUFYFL-UHFFFAOYSA-N
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Description

1,1-diphenyl-N-[10,18,23-tris(benzhydrylideneamino)-5-hexacyclo[1212002,708,13015,20021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]methanimine is a complex organic compound characterized by its intricate structure and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diphenyl-N-[10,18,23-tris(benzhydrylideneamino)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]methanimine involves multiple steps, including the formation of intermediate compounds. The key steps include:

    Formation of the Hexacyclic Core: This involves cyclization reactions under specific conditions, often requiring catalysts and high temperatures.

    Introduction of Benzhydrylideneamino Groups: This step involves the reaction of the hexacyclic core with benzhydrylideneamine derivatives under controlled conditions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1,1-diphenyl-N-[10,18,23-tris(benzhydrylideneamino)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]methanimine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce nitro, sulfo, or halogen groups.

Scientific Research Applications

1,1-diphenyl-N-[10,18,23-tris(benzhydrylideneamino)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]methanimine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-diphenyl-N-[10,18,23-tris(benzhydrylideneamino)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]methanimine involves its interaction with molecular targets and pathways in biological systems. The compound’s multiple aromatic rings and functional groups allow it to interact with various biomolecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-diphenyl-N-[10,18,23-tris(benzhydrylideneamino)-5-hexacyclo[1212002,708,13015,20021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]methanimine is unique due to its complex structure and the presence of multiple benzhydrylideneamino groups

Biological Activity

The compound 1,1-diphenyl-N-[10,18,23-tris(benzhydrylideneamino)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]methanimine is a complex macrocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings.

Molecular Structure and Properties

The compound features a unique hexacyclic framework with multiple benzhydrylideneamino groups that contribute to its chemical reactivity and biological interactions. Its structural complexity allows for diverse interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Case Studies : In vitro studies have shown that related benzhydrylidene derivatives inhibit tumor cell proliferation in breast and prostate cancer cell lines .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens:

  • Activity Spectrum : The compound demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Research Findings : A study indicated that similar compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against common bacterial strains .

Modulation of Ion Channels

The compound's structural characteristics suggest it may interact with ion channels:

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : It has been proposed as a modulator of CFTR function, which is crucial for chloride ion transport in epithelial cells .
  • Experimental Evidence : High-throughput screening has identified related compounds as effective CFTR modulators in cellular assays .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Ion Channel ModulationModulates CFTR function

Properties

Molecular Formula

C78H52N4

Molecular Weight

1045.3 g/mol

IUPAC Name

1,1-diphenyl-N-[10,18,23-tris(benzhydrylideneamino)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]methanimine

InChI

InChI=1S/C78H52N4/c1-9-25-53(26-10-1)75(54-27-11-2-12-28-54)79-61-41-45-65-69(49-61)70-50-62(80-76(55-29-13-3-14-30-55)56-31-15-4-16-32-56)42-46-66(70)74-68-48-44-64(82-78(59-37-21-7-22-38-59)60-39-23-8-24-40-60)52-72(68)71-51-63(43-47-67(71)73(65)74)81-77(57-33-17-5-18-34-57)58-35-19-6-20-36-58/h1-52H

InChI Key

RTSBAKCLNUFYFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC3=C(C=C2)C4=C(C5=C3C=C(C=C5)N=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=C(C=C(C=C8)N=C(C9=CC=CC=C9)C1=CC=CC=C1)C1=C4C=CC(=C1)N=C(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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